molecular formula C8H6N4O4 B13386708 4-Acetamido-7-nitrobenzofurazan CAS No. 18333-72-7

4-Acetamido-7-nitrobenzofurazan

Cat. No.: B13386708
CAS No.: 18333-72-7
M. Wt: 222.16 g/mol
InChI Key: XHIJYNJBIDVIND-UHFFFAOYSA-N
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Description

4-Acetamido-7-nitrobenzofurazan is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of benzofurazan, characterized by the presence of an acetamido group at the 4-position and a nitro group at the 7-position. This compound is notable for its fluorescence, making it valuable in analytical and bioanalytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-7-nitrobenzofurazan typically involves the nitration of benzofurazan derivatives followed by acetamidation. One common method starts with 4-chloro-7-nitrobenzofurazan (NBD-chloride), which undergoes nucleophilic substitution with acetamide to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-7-nitrobenzofurazan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetamido-7-nitrobenzofurazan has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes.

    Biology: Employed in bioimaging and as a marker for studying biological processes.

    Medicine: Investigated for its potential in drug development and diagnostic assays.

    Industry: Utilized in the development of sensors and analytical devices.

Mechanism of Action

The mechanism of action of 4-acetamido-7-nitrobenzofurazan involves its ability to interact with specific molecular targets. The compound’s fluorescence properties are exploited in various assays, where it binds to target molecules and emits fluorescence upon excitation. This property is used to detect and quantify the presence of specific analytes in complex mixtures .

Comparison with Similar Compounds

Uniqueness: 4-Acetamido-7-nitrobenzofurazan stands out due to its specific functional groups, which confer unique reactivity and fluorescence characteristics. Its acetamido group provides additional sites for chemical modification, making it versatile for various applications .

Properties

CAS No.

18333-72-7

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

N-(4-nitro-2,1,3-benzoxadiazol-7-yl)acetamide

InChI

InChI=1S/C8H6N4O4/c1-4(13)9-5-2-3-6(12(14)15)8-7(5)10-16-11-8/h2-3H,1H3,(H,9,13)

InChI Key

XHIJYNJBIDVIND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

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